molecular formula C17H16ClNO3 B4439673 Propan-2-yl 4-chloro-3-[(phenylcarbonyl)amino]benzoate

Propan-2-yl 4-chloro-3-[(phenylcarbonyl)amino]benzoate

Cat. No.: B4439673
M. Wt: 317.8 g/mol
InChI Key: WDAQNJPYVDXUON-UHFFFAOYSA-N
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Description

Propan-2-yl 4-chloro-3-[(phenylcarbonyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propan-2-yl group, a chloro substituent, and a phenylcarbonylamino group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-chloro-3-[(phenylcarbonyl)amino]benzoate typically involves the esterification of 4-chloro-3-[(phenylcarbonyl)amino]benzoic acid with propan-2-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-chloro-3-[(phenylcarbonyl)amino]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol.

    Reduction: The phenylcarbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Products with different substituents replacing the chloro group.

    Hydrolysis: 4-chloro-3-[(phenylcarbonyl)amino]benzoic acid and propan-2-ol.

    Reduction: 4-chloro-3-[(phenylhydroxymethyl)amino]benzoate.

Scientific Research Applications

Propan-2-yl 4-chloro-3-[(phenylcarbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-chloro-3-[(phenylcarbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbonylamino group may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 4-chlorobenzoate: Lacks the phenylcarbonylamino group, resulting in different chemical and biological properties.

    Propan-2-yl 3-[(phenylcarbonyl)amino]benzoate: Similar structure but with the chloro substituent in a different position, leading to variations in reactivity and activity.

Uniqueness

Propan-2-yl 4-chloro-3-[(phenylcarbonyl)amino]benzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the chloro and phenylcarbonylamino groups allows for a wide range of chemical modifications and applications.

Properties

IUPAC Name

propan-2-yl 3-benzamido-4-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-11(2)22-17(21)13-8-9-14(18)15(10-13)19-16(20)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAQNJPYVDXUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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